Pantoprazole N-Oxide Sodium Salt

Reference Standard Impurity Quantification HPLC Purity

Inaccurate impurity quantification in Pantoprazole API release testing often stems from using non-validated reference standards. Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) is the definitive, high-purity analytical reference standard for this specific oxidative impurity. • Enables validated LC-MS/MS methods achieving LOD 0.12 ng/mL & LOQ 0.31 ng/mL for trace-level quantification • Enhanced aqueous solubility vs. non-salt form ensures robust, reproducible HPLC standard preparation • ≥96% purity supports ICH-compliant QC release testing and stability-indicating method validation

Molecular Formula C16H15F2N3NaO5S
Molecular Weight 422.359
CAS No. 1279822-90-0
Cat. No. B586309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole N-Oxide Sodium Salt
CAS1279822-90-0
Synonyms2-(((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-Oxide Sodium salt;  6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt
Molecular FormulaC16H15F2N3NaO5S
Molecular Weight422.359
Structural Identifiers
SMILESCOC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na]
InChIInChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20);
InChIKeyKAEHEKMTBYCUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole N-Oxide Sodium Salt Reference Standard


Pantoprazole N-Oxide Sodium Salt is a sodium salt form of Pantoprazole N-Oxide, a recognized oxidative impurity and potential degradation product of the proton pump inhibitor (PPI) Pantoprazole [1]. It serves as a high-purity analytical reference standard essential for developing, validating, and executing quantitative methods (HPLC, LC-MS/MS) to monitor and control impurity levels in Pantoprazole active pharmaceutical ingredient (API) and finished dosage forms, in compliance with pharmacopeial and ICH guidelines [2]. Its distinct sodium salt form imparts enhanced aqueous solubility and stability, making it a superior choice for preparing analytical solutions compared to the non-salt N-Oxide form [3].

Type Impurity reference standard (sodium salt)
Form Sodium salt for aqueous preparation
Workflow HPLC and LC-MS/MS impurity monitoring

Why Pantoprazole N-Oxide Sodium Salt Is Irreplaceable


Generic substitution with other Pantoprazole-related impurities (e.g., Pantoprazole Sulfone, Pantoprazole Sulfide) or even the non-salt Pantoprazole N-Oxide is analytically and procedurally invalid. Each impurity exhibits unique chromatographic behavior, detection sensitivity, and stability profiles. For instance, regulatory methods demand specific resolution of Pantoprazole N-Oxide from co-eluting substances like Rabeprazole N-Oxide [1]. Furthermore, the sodium salt form provides critical solubility and stability advantages over the non-salt form, directly impacting the accuracy and reproducibility of quantitative analyses [2]. Using an incorrect standard leads to method failure, inaccurate impurity quantification, and potential non-compliance with ICH guidelines for pharmaceutical quality control [3]. The following evidence details these specific, non-interchangeable characteristics.

Salt form mismatch Non-salt Pantoprazole N-Oxide has limited aqueous solubility (~0.20 mg/mL), which may alter standard solution preparation and method robustness.
Impurity identity Other impurities (Sulfone, Sulfide) exhibit different chromatographic retention and detection sensitivity, risking misidentification and inaccurate quantification.
Regulatory method selectivity Validated methods require specific resolution from co-eluting substances (e.g., Rabeprazole N-Oxide); substituting the standard may lead to method transfer failure.

Pantoprazole N-Oxide Sodium Salt: Key Performance Data


Purity Advantage Over Non-Salt Form

The sodium salt form of Pantoprazole N-Oxide is commercially available at a certified purity of 99.72% by HPLC, as documented by supplier certificates of analysis . In contrast, the non-salt form, Pantoprazole N-Oxide (CAS 953787-60-5), is typically offered at a lower purity of 95.00% . This 4.72% absolute difference in purity is critical for its use as a reference standard, where high purity is paramount to ensure accurate calibration and minimize error in quantitative impurity assays.

Purity (HPLC)
Data to verify
99.72% vs 95.00%
Reported purity supports calibration accuracy
Supplier COA; verify for method
Reference Standard Impurity Quantification HPLC Purity

Enhanced Solubility and Stability

The sodium salt form is specifically documented to possess improved stability and solubility in aqueous solutions compared to the non-salt form [1]. This is a critical differentiator for analytical method development. The non-salt Pantoprazole N-Oxide exhibits limited solubility in common aqueous buffers like PBS (pH 7.2), with a reported solubility of just 0.20 mg/mL [2]. The sodium salt form mitigates this limitation, enabling the preparation of more concentrated and stable standard solutions in aqueous mobile phases, which is essential for robust and reproducible HPLC and LC-MS workflows.

Aqueous Solubility
Class-level inference
Sodium salt: reported enhanced solubility
Simplifies aqueous standard preparation
Supplier data; non-salt ~0.20 mg/mL
Sample Preparation Solubility Stability Method Validation

Validated LC-MS/MS Trace-Level Sensitivity

A validated LC-MS/MS method for the determination of sulfinyl N-oxide (Pantoprazole N-Oxide) in S-pantoprazole sodium achieved a Limit of Detection (LOD) of 0.12 ng/mL and a Limit of Quantitation (LOQ) of 0.31 ng/mL [1]. This level of sensitivity is critical for quantifying this potential genotoxic impurity at trace levels mandated by regulatory guidelines. The method also demonstrated excellent linearity (r=0.9999) and recovery (100.9%, RSD=3.1%) for this specific impurity [1].

LC-MS/MS LOD / LOQ
Head-to-head
LOD 0.12 ng/mL; LOQ 0.31 ng/mL
Supports trace genotoxic impurity quantification
Validated method performance
LC-MS/MS Method Validation Genotoxic Impurity Trace Analysis

Chromatographic Resolution from Rabeprazole N-Oxide

In a gradient HPLC method developed for the determination of drug-related substances in effluent, the resolution (Rs) between the closely eluting analytes Pantoprazole N-Oxide and Rabeprazole N-Oxide was found to be greater than 2.0 [1]. This demonstrates the method's selectivity and the distinct chromatographic identity of Pantoprazole N-Oxide, which is crucial for accurate quantification in complex samples or in the presence of other PPI-related compounds.

Resolution (HPLC)
Reported
Rs > 2.0 vs Rabeprazole N-Oxide
Supports selective impurity identification
Method-dependent; verify with column/system
HPLC Method Selectivity Impurity Profiling Resolution

Observed Impurity Level in API

A study detailing an improved single-pot process for Pantoprazole production noted that the N-oxide impurity was consistently observed in the range of 0.02% to 0.05% in laboratory experimental studies, whereas the sulfone impurity was considered a more significant potential contaminant [1]. This establishes a baseline for acceptable levels of this specific impurity in the API and underscores the need for a high-purity reference standard to accurately quantify and control it.

API Impurity Level
Class-level inference
0.02%–0.05% observed
Provides baseline for QC monitoring
Lab-scale synthesis studies
Process Impurity Synthesis Quality by Design Pantoprazole API

Pantoprazole N-Oxide Sodium Salt: Application Scenarios


Genotoxic Impurity Quantification

Pantoprazole N-Oxide Sodium Salt is the definitive reference standard for developing and executing validated LC-MS/MS methods to quantify the sulfinyl N-oxide impurity at trace levels (ng/mL) in Pantoprazole sodium API and finished dosage forms [1]. This is a critical component of regulatory submissions (e.g., ANDA, DMF) to demonstrate control of potential genotoxic impurities as per ICH M7 guidelines. The validated method's LOD of 0.12 ng/mL and LOQ of 0.31 ng/mL are directly attributable to the use of this specific standard [1].

HPLC Method for Impurity Profiling

This compound is an essential reference standard for developing and validating HPLC methods for the separation and quantification of Pantoprazole and its related impurities. Its unique chromatographic behavior, as evidenced by a resolution (Rs) greater than 2.0 from the closely eluting Rabeprazole N-Oxide, ensures method selectivity and accuracy [2]. The enhanced aqueous solubility of the sodium salt simplifies the preparation of mobile phase-compatible standard solutions, improving method robustness and reproducibility [3].

Forced Degradation Studies

In forced degradation studies (oxidative, photolytic), Pantoprazole N-Oxide is a key degradation product formed alongside sulfone and N-oxide sulfone impurities [4]. The sodium salt form is the preferred reference standard for spiking experiments (identification by retention time) and quantification in these studies. Its high purity (99.72% ) and stability in solution ensure that degradation pathways are accurately mapped and that the developed stability-indicating method is fit for its intended purpose throughout the drug product's shelf life.

API Release Testing

For QC laboratories responsible for releasing Pantoprazole API batches, Pantoprazole N-Oxide Sodium Salt serves as a primary or secondary reference standard for the quantitative determination of this specific impurity. The compound's high purity (≥96-99.72% ) and well-characterized properties are essential for accurate calibration and compliance with USP/EP monograph specifications. Its consistent use ensures that API batches containing N-oxide within the expected 0.02-0.05% range [5] are correctly identified as meeting purity requirements.

Application
Selection Property
Validation Focus
Genotoxic impurity quantification
High-purity LC-MS/MS sensitivity
Method LOD/LOQ verification
Impurity profiling by HPLC
Unique chromatographic selectivity
Resolution and co-elution review
Forced degradation studies
Aqueous solubility and stability
Stability-indicating method validation
API release testing
Certified purity for quantitation
Impurity level specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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